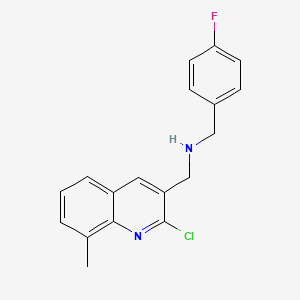

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine

Overview

Description

2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-fluoro-benzyl)-amine (abbreviated as CMBF) is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. CMBF is used as a reagent in the synthesis of various compounds, as an inhibitor of enzymes, and as a drug target. CMBF is also a versatile building block for the synthesis of various compounds, including pharmaceuticals.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Among them, certain compounds demonstrated potent anticancer activities, suggesting the role of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).

Development of Urea Derivatives

New urea derivatives of 1,2,4-triazolo[4,3-a]-quinoline were synthesized, meeting structural requirements essential for anticancer activity. These compounds were screened in vitro against human neuroblastoma and colon carcinoma cell lines, displaying significant to moderate cytotoxicity (Reddy et al., 2015).

Microwave-Assisted Synthesis

Microwave irradiation was used to synthesize amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which demonstrated significant anticancer activity against various carcinoma cell lines. This method offered advantages in terms of reaction time and yield, indicating a promising lead for designing potent anticancer agents (Bhatt et al., 2015).

Quinoline-Imine Complexes

New platinum(II) and palladium(II) complexes containing quinoline-imine ligands were synthesized, which could potentially be explored for their biological applications, including anticancer activities (Bortoluzzi et al., 2011).

Sensitization of Tumor Cells

A study focused on evaluating the enhancement of chloroquine analogs in combination with Akt inhibitors on breast cancer cell lines. Certain analogs, including a chloroquine derivative, markedly sensitized cancer cell killing, suggesting a cancer-specific therapeutic approach (Hu et al., 2009).

Antibacterial Applications

Apart from anticancer activities, novel quinoline derivatives were also evaluated for their antibacterial properties, showing excellent activity against both gram-negative and gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (Matsuoka et al., 1999).

properties

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2/c1-12-3-2-4-14-9-15(18(19)22-17(12)14)11-21-10-13-5-7-16(20)8-6-13/h2-9,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUROUSXHIHJMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

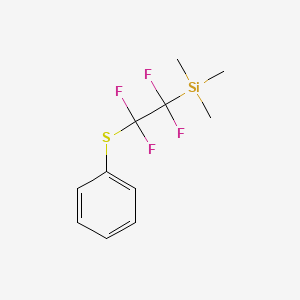

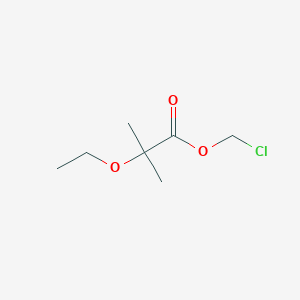

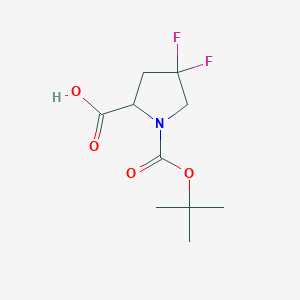

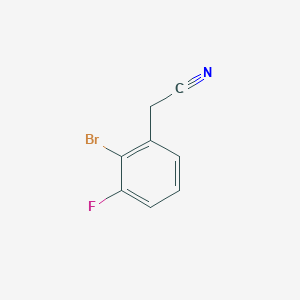

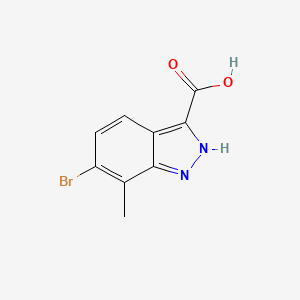

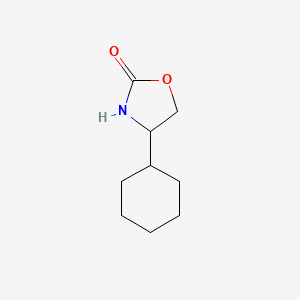

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)

![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)